Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a sulfanylidene group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate typically involves multi-step organic reactionsKey reagents often include sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The process typically includes steps like purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the sulfanylidene group to a thiol or other derivatives.
Substitution: Common in modifying the quinazoline core or the ester group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylbutyl)-4-oxo-2-thioxo-1H-quinazoline-7-carboxylate
- Methyl 3-(3-methylbutyl)-4-oxo-2-oxo-1H-quinazoline-7-carboxylate
- Methyl 3-(3-methylbutyl)-4-oxo-2-imino-1H-quinazoline-7-carboxylate
Uniqueness
What sets Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate apart from similar compounds is its sulfanylidene group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development .
Properties
IUPAC Name |
methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)6-7-17-13(18)11-5-4-10(14(19)20-3)8-12(11)16-15(17)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWFFVLIMXJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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